molecular formula C31H29NO8 B15284929 2-(2-Nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol

2-(2-Nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol

Cat. No.: B15284929
M. Wt: 543.6 g/mol
InChI Key: SUCAEOBOBJPBKG-UHFFFAOYSA-N
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Description

2-(2-Nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C31H29NO8 and its molecular weight is 543.6 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol is a complex organic compound characterized by its unique structural features, including a nitrophenoxy group and a trityloxymethyl substitution. The compound's molecular formula is C18H21N1O7C_{18}H_{21}N_{1}O_{7} with a molecular weight of approximately 373.36 g/mol. The presence of the nitro group enhances its polarity, which significantly influences its chemical reactivity and biological activity .

Chemical Structure and Properties

The structural characteristics of this compound can be summarized as follows:

PropertyDetails
Molecular FormulaC18H21N1O7C_{18}H_{21}N_{1}O_{7}
Molecular Weight373.36 g/mol
Structural FeaturesNitro group, trityloxymethyl group
SolubilitySoluble in organic solvents

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its potential applications in pharmacology and biochemistry.

Antimicrobial Activity

Research indicates that compounds with nitro groups often exhibit antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.

Antioxidant Properties

Another area of interest is the antioxidant activity of this compound. Antioxidants play a crucial role in protecting cells from oxidative stress. Preliminary studies suggest that this compound can scavenge free radicals effectively, thus contributing to its potential therapeutic applications in preventing oxidative damage in cells .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Antibacterial Effects : A study conducted on various bacterial strains demonstrated that the compound inhibited growth at concentrations as low as 50 µg/mL. The results indicated a dose-dependent response, suggesting that higher concentrations lead to greater antibacterial efficacy.
  • Assessment of Antioxidant Activity : In a controlled experiment assessing oxidative stress markers in cultured cells treated with the compound, significant reductions in malondialdehyde (MDA) levels were observed, indicating decreased lipid peroxidation and enhanced cellular protection.

Research Findings

The following table summarizes key findings from recent research on the biological activity of this compound:

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria at low concentrations
Antioxidant ActivitySignificant reduction in oxidative stress markers in cell cultures
Mechanism of ActionInhibition of cell wall synthesis and metabolic pathways in bacteria

Properties

IUPAC Name

2-(2-nitrophenoxy)-6-(trityloxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29NO8/c33-27-26(40-30(29(35)28(27)34)39-25-19-11-10-18-24(25)32(36)37)20-38-31(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26-30,33-35H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUCAEOBOBJPBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5=CC=CC=C5[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.